2,6-Dichloro-3-nitrobenzyl Bromide
Overview
Description
2,6-Dichloro-3-nitrobenzyl Bromide is an organic compound with the molecular formula C7H4BrCl2NO2. It is a derivative of benzyl bromide, where the benzene ring is substituted with two chlorine atoms at the 2 and 6 positions and a nitro group at the 3 position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-nitrobenzyl Bromide typically involves the bromination of 2,6-dichloro-3-nitrotoluene. The process can be summarized as follows:
Starting Material: 2,6-Dichloro-3-nitrotoluene.
Bromination: The toluene derivative is treated with bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the benzylic position.
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to facilitate the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Using large quantities of bromine and appropriate catalysts to achieve high yields.
Purification: The crude product is purified through recrystallization or distillation to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-nitrobenzyl Bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or using metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used under controlled conditions.
Major Products Formed
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Reduction: Formation of 2,6-dichloro-3-aminobenzyl bromide.
Oxidation: Formation of oxidized benzyl derivatives.
Scientific Research Applications
2,6-Dichloro-3-nitrobenzyl Bromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-nitrobenzyl Bromide involves its reactivity towards nucleophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The nitro group, being an electron-withdrawing group, enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.
Molecular Targets and Pathways
The compound primarily targets nucleophilic sites in molecules, leading to the formation of new covalent bonds. This reactivity is exploited in various synthetic and biological applications.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzyl Bromide: Lacks the nitro group, making it less reactive towards nucleophiles.
3-Nitrobenzyl Bromide: Lacks the chlorine substituents, resulting in different reactivity and applications.
2,4-Dichloro-3-nitrobenzyl Bromide: Similar structure but with chlorine atoms at different positions, leading to variations in reactivity.
Uniqueness
2,6-Dichloro-3-nitrobenzyl Bromide is unique due to the presence of both electron-withdrawing nitro and chlorine groups, which significantly influence its reactivity and make it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-(bromomethyl)-1,3-dichloro-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2NO2/c8-3-4-5(9)1-2-6(7(4)10)11(12)13/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPYAGOYHCUEBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451869 | |
Record name | 2,6-Dichloro-3-nitrobenzyl Bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83141-02-0 | |
Record name | 2,6-Dichloro-3-nitrobenzyl Bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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